[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol is a compound that features a purine base attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol typically involves the reaction of a purine derivative with a dioxolane precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives.
Scientific Research Applications
[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying nucleic acid interactions and dynamics.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to nucleic acids or proteins, affecting their function and activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol can be compared with similar compounds such as:
2-Aminopurine: A fluorescent analog of guanosine and adenosine used as a DNA structure probe.
Adenosine: A nucleoside involved in various biological processes.
Guanosine: Another nucleoside with significant biological roles.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
182825-32-7 |
---|---|
Molecular Formula |
C9H11N5O3 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
[(2R,4R)-4-(2-aminopurin-9-yl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C9H11N5O3/c10-9-11-1-5-8(13-9)14(4-12-5)6-3-16-7(2-15)17-6/h1,4,6-7,15H,2-3H2,(H2,10,11,13)/t6-,7-/m1/s1 |
InChI Key |
SXHGYAAPHCFGCV-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](O1)CO)N2C=NC3=CN=C(N=C32)N |
Canonical SMILES |
C1C(OC(O1)CO)N2C=NC3=CN=C(N=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.